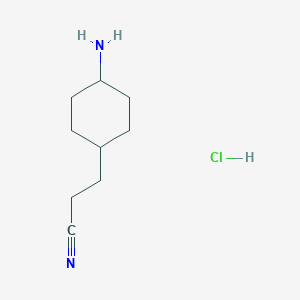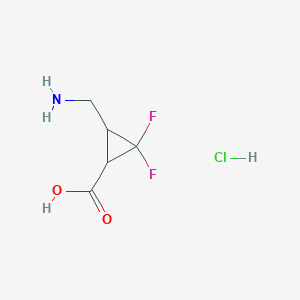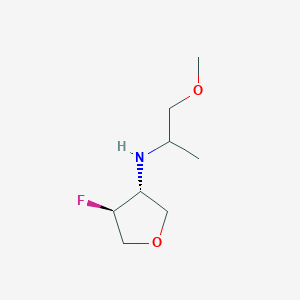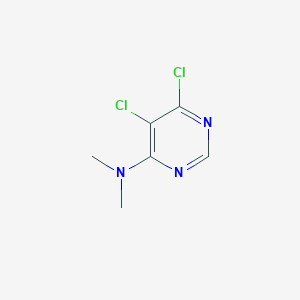
1-(4-Chloro-2-trifluoromethylphenyl)propylamine hydrochloride
Descripción general
Descripción
1-(4-Chloro-2-trifluoromethylphenyl)propylamine hydrochloride is a chemical compound with diverse applications in scientific research. It is also known by its linear formula: C₁₁H₁₂ClF₃N₂O . Although analytical data for this product is not collected by Sigma-Aldrich, it is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of this compound involves the introduction of a 4-chloro-2-trifluoromethylphenyl group onto a propylamine backbone. Specific synthetic methods and reaction conditions may vary, but the resulting compound is valuable for studying drug interactions and developing new therapeutic approaches.
Molecular Structure Analysis
The molecular formula of This compound is C₁₁H₁₂ClF₃N₂O . Its structure consists of a propylamine chain with a substituted phenyl ring containing chlorine and trifluoromethyl groups. The hydrochloride salt ensures water solubility and stability .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Novel Materials
Fluorinated Polyimides : A novel fluorinated aromatic diamine monomer was synthesized, leading to the creation of new fluorine-containing polyimides with good solubility, thermal stability, and mechanical properties. These materials exhibit potential for advanced applications due to their inherent properties (Yin et al., 2005).
Highly Optical Transparent and Low Dielectric Constant Fluorinated Polyimides : The synthesis of multitrifluoromethyl-substituted aromatic diamines led to polyimides that are highly fluorinated, showcasing great solubility, thermal stability, and excellent optical transparency, along with low dielectric constants. Such characteristics make them suitable for electronics and optoelectronics applications (Tao et al., 2009).
Chemical Reactions and Properties
Chemosensitive Chlorophyll Derivatives : Synthetic derivatives of chlorophyll-a, modified to include the 3-trifluoroacetyl group, demonstrated the ability to react with amines to form hemiaminal-type adducts. This showcases the potential for developing sensitive detection systems for amines based on natural pigments (Tamiaki et al., 2013).
Selective Hydrodechlorination : The selective hydrodechlorination of chlorine-containing polyfluorinated anilines provides a new approach to synthesizing partially fluorinated arylamines. This method utilizes polyfluorochloroarenes, suggesting a synthetic pathway for valuable chemical entities (Selivanova et al., 2004).
Mecanismo De Acción
The precise mechanism of action for 1-(4-Chloro-2-trifluoromethylphenyl)propylamine hydrochloride depends on its intended application. It could act as a ligand, enzyme inhibitor, or participate in metabolic pathways. Further studies are necessary to elucidate its specific biological targets.
Propiedades
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N.ClH/c1-2-9(15)7-4-3-6(11)5-8(7)10(12,13)14;/h3-5,9H,2,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXWNAIIJJCRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Cl)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531548.png)
![1-Octahydrocyclopenta[c]pyrrol-4-yl-4-piperidinol dihydrochloride](/img/structure/B1531550.png)

![1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531552.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride](/img/structure/B1531556.png)
![4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531558.png)

![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine](/img/structure/B1531561.png)

![1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1531563.png)
![1-[(1R,2R)-2-fluorocyclopentyl]piperazine](/img/structure/B1531564.png)

